![molecular formula C15H14N4O3S B2482908 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1903848-72-5](/img/structure/B2482908.png)
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
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Description
The compound of interest belongs to a class of chemicals characterized by their incorporation of isoxazole, oxadiazole, and thiophene moieties. Such compounds are known for their diverse biological activities and are subject to extensive synthetic exploration to discover new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from readily available materials, leading to the formation of 1,3,4-oxadiazole derivatives through processes such as cyclization and condensation reactions. The synthesis pathway typically involves the creation of intermediate compounds, which are then further modified to achieve the desired structure (Rajanarendar, Karunakar, & Ramu, 2006).
Scientific Research Applications
Anti-Inflammatory Applications
Research on compounds structurally similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has shown potential anti-inflammatory effects. A study by Nargund, Reddy, and Hariprasad (1994) on substituted 1,3,4-oxadiazoles revealed that these compounds, when administered orally, exhibited significant anti-inflammatory activity in the Carrageenan-induced edema test in rat paw, with activities ranging from 28 to 63%, compared to indomethacin, a standard anti-inflammatory drug, which showed 88.5% protection. The study also noted low toxicity in these compounds, as reflected by their high approximate lethal dose values, suggesting a potentially safe profile for therapeutic use Nargund, Reddy, & Hariprasad, 1994.
Antimicrobial Applications
Compounds with structural features similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide have been explored for their antimicrobial properties. Marri, Kakkerla, Krishna, and Rajam (2018) synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and evaluated their antimicrobial activity against bacterial and fungal strains. The study found that some of the synthesized compounds, specifically 5b, 5d, and 5f, exhibited good antimicrobial activity, highlighting the potential of these structures in developing new antimicrobial agents Marri, Kakkerla, Krishna, & Rajam, 2018.
Anticancer Applications
The anticancer potential of 1,3,4-oxadiazole derivatives, which share structural similarities with N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, has also been investigated. A study by Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and assessed their anticancer activity against human lung adenocarcinoma cells. One of the compounds, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity with a low IC50 value, indicating potent anticancer activity Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019.
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-13(6-10-2-1-5-23-10)16-8-14-17-15(19-22-14)11-7-12(21-18-11)9-3-4-9/h1-2,5,7,9H,3-4,6,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXLMOLOMRTGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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